Chlorden, PESTANAL(R), analytical standard

Description

Historical Context of Chlordane (B41520) as an Organochlorine Pesticide and Persistent Organic Pollutant (POP)

Chlordane belongs to a group of pesticides known as organochlorines, which also includes DDT and dieldrin. Its extensive use from the 1940s until the 1980s stemmed from its effectiveness as a broad-spectrum insecticide. panda.org However, growing concerns over its environmental persistence and potential harm to human health led to significant regulatory action. The United States Environmental Protection Agency (EPA) began restricting its use in the 1970s, culminating in a complete ban on all applications by 1988. wikipedia.org

The chemical properties of chlordane contribute to its classification as a Persistent Organic Pollutant (POP). POPs are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. sigmaaldrich.com This resistance allows them to remain in the environment for extended periods, bioaccumulate in the fatty tissues of living organisms, and biomagnify through the food chain. panda.org Due to its persistence, chlordane has been detected in soil, water, air, and even in the tissues of animals in remote regions like the Arctic, far from where it was originally applied. sigmaaldrich.com

Technical-grade chlordane is not a single chemical but a mixture of at least 147 distinct compounds. The exact composition can vary, but it is primarily composed of chlordane isomers and related substances.

Rationale for Continued Academic Research on Chlordane Residues

Despite being banned for decades, the environmental presence of chlordane necessitates ongoing scientific investigation. The primary reasons for this continued research include:

Environmental Persistence: Chlordane breaks down very slowly in the environment. wikipedia.org Its half-life in soil can range from approximately one to several years, with some studies indicating it can persist for over 20 years. orst.eduepa.gov This long-term presence means that vast areas of land previously treated with chlordane can still act as sources of contamination.

Bioaccumulation and Biomagnification: Chlordane's high lipid solubility leads to its accumulation in the fatty tissues of organisms. sigmaaldrich.com As it moves up the food chain, its concentration increases, a process known as biomagnification. panda.org This can lead to significant levels in top predators, including birds, marine mammals, and humans. Research is crucial to understand the extent of this accumulation and its ecological consequences.

Human Exposure and Health Concerns: Human exposure to chlordane can still occur through various pathways. Inhalation of indoor air in homes previously treated for termites is a significant route of exposure. wikipedia.org Ingestion of contaminated food, particularly from crops grown in contaminated soil or from fish and wildlife, is another pathway. epa.govnih.gov Research continues to investigate the long-term health effects of chronic, low-level exposure to chlordane residues.

Environmental Fate and Transport: Scientists continue to study how chlordane and its various components move through the environment. This includes its volatilization from soil into the atmosphere, its transport over long distances, and its deposition in new environments. epa.gov Understanding these processes is vital for predicting its environmental behavior and assessing its global impact. For instance, research has shown that food crops grown in soil treated with chlordane decades earlier can absorb the weathered residues and translocate them into various plant tissues. nih.gov

The use of "Chlordane, PESTANAL®, analytical standard" is indispensable in this research. It allows for the precise identification and quantification of chlordane and its components in environmental samples, providing the reliable data necessary to assess contamination levels, understand its environmental fate, and ultimately protect ecosystems and human health from the lingering effects of this persistent pollutant.

Structure

3D Structure

Properties

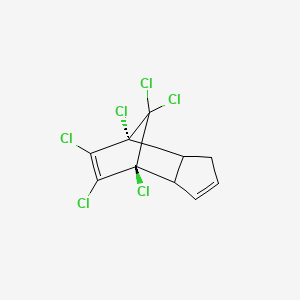

Molecular Formula |

C10H6Cl6 |

|---|---|

Molecular Weight |

338.9 g/mol |

IUPAC Name |

(1S,7R)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2/t4?,5?,8-,9+/m0/s1 |

InChI Key |

XCJXQCUJXDUNDN-DIVXIXLHSA-N |

Isomeric SMILES |

C1C=CC2C1[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Fate and Transport of Chlordane

Persistence and Long-Term Environmental Stability

The chemical structure of chlordane (B41520), a chlorinated cyclodiene, makes it highly resistant to environmental degradation. wikipedia.orgwho.int This inherent stability results in its long-term persistence across various environmental matrices, a characteristic feature of many persistent organic pollutants (POPs). dss.go.th Research has consistently shown that chlordane does not break down easily, with residues detectable in soil for decades after its last application. wikipedia.orgnih.govcdc.govepa.gov

The persistence of chlordane is often quantified by its half-life, which varies significantly depending on the environmental medium and prevailing conditions.

Soil: Chlordane is exceptionally persistent in soil. Reported half-lives vary widely, with a mean of approximately 3.3 to 4 years. who.intepa.gov Some studies have recorded field half-lives ranging from 250 days to several years. orst.eduwikipedia.org In some soil types, chlordane residues have been found more than 20 years after application, with over 10% of the initially applied amount remaining. nih.govcdc.gov Dissipation from soil is primarily attributed to slow volatilization rather than degradation. who.int

Water: In aquatic environments, chlordane's degradation is slow. nih.gov It is not readily broken down by hydrolysis, photodegradation, or biodegradation. who.int One study noted that 85% of the initial chlordane concentration in river water remained after 8 weeks. nih.gov The primary removal mechanism from the water column is volatilization, with estimated half-lives of 3.6 to 5.2 days from a river and 14.4 to 20.6 days from a lake. epa.gov However, this process is significantly slowed by chlordane's tendency to adsorb to sediment. epa.gov

Air: In the atmosphere, chlordane is subject to degradation by photolysis and oxidation. nih.govcdc.gov The estimated half-life for the vapor-phase reaction with photochemically produced hydroxyl radicals ranges from 6.2 hours to 1.3 days. nih.govepa.gov Despite these degradation pathways, long-range transport occurs, and studies in the Arctic have shown apparent half-lives (times for 50% reduction) for chlordane isomers ranging from 4.9 to 9.7 years, suggesting that atmospheric degradation is not a complete removal process. acs.org

| Environmental Compartment | Reported Half-life / Persistence | Primary Removal/Degradation Mechanism | Reference |

|---|---|---|---|

| Soil | Mean of 3.3 - 4 years; can persist for >20 years | Volatilization (slow) | who.intnih.govepa.gov |

| Water | Volatilization half-life: 3.6 - 20.6 days (river/lake) | Volatilization, Adsorption to sediment | epa.gov |

| Air | 6.2 hours - 1.3 days (reaction with hydroxyl radicals) | Photolysis, Oxidation | nih.govepa.gov |

Several environmental factors can influence the rate at which chlordane dissipates.

Soil Properties: Soil composition plays a critical role. Chlordane's persistence is greater in soils with high organic matter or clay content, as it binds strongly to these particles. nih.govcdc.gov Conversely, degradation and volatilization are faster in lighter, sandy soils. cdc.govorst.edu

Moisture and Temperature: Volatilization from soil, a key pathway for dissipation, is influenced by conditions such as soil moisture, temperature, and humidity. nih.govcdc.gov Evaporation is more rapid from moist soil surfaces. cdc.govepa.gov

Application Method: The method of application affects persistence. When chlordane is incorporated into the soil, volatilization losses are significantly reduced compared to surface application. nih.govepa.gov

Photodegradation: While chlordane in soil is resistant to photodegradation, its atmospheric counterpart degrades more readily through photolysis. nih.govresearchgate.net Studies have shown that trans-chlordane (B41516) degrades more easily via photochemical processes than cis-chlordane (B41515). nih.govcdc.gov

Mobility and Partitioning Behavior in Environmental Matrices

Due to its low water solubility and high affinity for organic matter, chlordane's mobility in the environment is generally low, but its semi-volatile nature allows for significant atmospheric transport.

Chlordane exhibits strong adsorption to soil particles, particularly the organic fraction. nih.govnih.gov This property makes it largely immobile in the soil profile, with most residues remaining in the top 20 cm. nih.govcdc.gov Consequently, the potential for chlordane to leach into groundwater is considered low. who.intnih.govnih.govorst.edu However, despite its low mobility, chlordane has been detected at low levels in groundwater in some locations, suggesting that under certain conditions, such as in sandy soils or through preferential flow paths, some movement to groundwater can occur. who.intepa.govorst.edu Studies on aged chlordane in soil indicate that it is not likely to desorb and migrate. researchgate.net

When chlordane enters aquatic systems, its fate is governed by its hydrophobicity. It has a strong tendency to partition from the water column and adsorb to suspended particles and bottom sediments. who.intcdc.govepa.gov This adsorption is a major fate process, effectively removing chlordane from the water and transferring it to the sediment, where it can persist for very long periods. epa.gov The presence of chlordane in sediment core samples confirms its long-term stability in the adsorbed state. epa.gov While volatilization from the water surface does occur, the process is significantly attenuated by the competing process of sediment adsorption. epa.gov

Despite its low volatility, chlordane can slowly evaporate from soil and water surfaces, entering the atmosphere. cdc.gov This process is a critical mechanism for its long-range transport. cdc.govepa.gov Once in the atmosphere, chlordane can be carried vast distances from its source. cdc.gov It is estimated that a significant portion (up to 96%) of airborne chlordane is adsorbed to atmospheric particles. epa.gov This association with particles facilitates its long-distance transport without significant chemical transformation and protects it from degradation. epa.gov The detection of chlordane in remote environments such as the Arctic and over the Atlantic and Pacific Oceans provides clear evidence of this global distribution. epa.gov Atmospheric removal occurs through wet and dry deposition, which transfers the pollutant from the air to soil and water bodies far from the original source. epa.gov

| Matrix | Behavior | Key Findings | Reference |

|---|---|---|---|

| Soil | Low Mobility / Strong Adsorption | Binds strongly to organic matter; generally remains in the top 20 cm. Leaching is minimal but can occur. | nih.govepa.govnih.gov |

| Aquatic Systems | Partitioning to Sediment | Strongly adsorbs to suspended and bottom sediments, where it becomes highly persistent. | who.intepa.gov |

| Atmosphere | Long-Range Transport | Undergoes slow volatilization and is transported globally, often adsorbed to airborne particles. | cdc.govepa.gov |

Volatilization from Environmental Surfaces

Volatilization is a primary mechanism for the dissipation and transport of chlordane from environmental surfaces into the atmosphere. who.int As a semi-volatile organic compound, chlordane's tendency to transition from a solid or liquid phase to a gaseous phase allows it to move from soil and water into the air, facilitating its long-range transport. epa.govcdc.gov

Air-Soil Exchange Dynamics

The exchange of chlordane between the soil and the atmosphere is a critical process governing its environmental persistence and distribution. Dissipation of chlordane from soils is primarily due to volatilization. who.int Even decades after its application, chlordane residues in soil can continue to volatilize into the atmosphere. acs.org

Several factors influence the rate of volatilization from soil, including soil organic content, water content, temperature, and relative humidity. nih.gov Chlordane can volatilize significantly from soil surfaces, particularly when the soil is moist. epa.gov However, if it is incorporated even shallowly into the soil, volatile losses are greatly restricted. epa.gov Laboratory studies have demonstrated a direct relationship between temperature, humidity, and the flux rate of chlordane from contaminated soils. dtic.mil

Research into the air-soil exchange often uses the concept of fugacity, which describes a substance's tendency to escape from a particular phase. The fugacity fraction (ff), calculated as the ratio of soil fugacity to the sum of soil and air fugacities, indicates the direction of net transfer. An ff value greater than 0.5 suggests net volatilization from soil to air, a value less than 0.5 indicates net deposition from air to soil, and a value around 0.5 implies a state of equilibrium. nih.govresearchgate.net Studies in the southern United States have shown that chlordane isomers are often near this soil-air equilibrium. nih.govresearchgate.net

Concentrations of chlordane in the air directly above contaminated soil have been shown to correlate with the concentrations in the soil itself. nih.govresearchgate.net One study found a weaker correlation for cis-chlordane and no significant correlation for trans-chlordane, suggesting complex dynamics. nih.govresearchgate.net

Table 1: Chlordane Volatilization Flux Rates from Contaminated Soils

| Soil Source | Contamination Level | Temperature (°C) | Relative Humidity (%) | Flux Rate (µg m⁻² day⁻¹) | Source |

|---|---|---|---|---|---|

| McGuire AFB | 1,100-5,500 ppb | 50 | 50 | 9.0 | dtic.mil |

| McGuire AFB | 1,100-5,500 ppb | 22 | 90 | 14.2 | dtic.mil |

| Davis-Monthan AFB | 4,300-20,100 ppb | 22 | 50 | 41.8 | dtic.mil |

Air-Water Interfacial Processes

Volatilization is also a significant pathway for the removal of chlordane from aquatic environments. who.intnih.gov The compound's tendency to move across the air-water interface is described by its Henry's Law Coefficient, which for gamma-chlordane is 1.3x10⁻³ atm-cu m/mole. epa.gov This property indicates that volatilization can be a rapid process. nih.gov

Once chlordane enters a body of water, it can be dissipated from the surface through volatilization, sorption to sediments, and uptake by aquatic organisms. who.int It is not readily removed by processes like hydrolysis, photodegradation, or biodegradation in water. who.intepa.gov The rate of volatilization from water is influenced by factors such as water body depth, flow, and turbulence.

Estimates of the volatilization half-life of chlordane vary depending on the type of water body. However, the importance of volatilization as a fate process can be significantly reduced by the strong tendency of chlordane to adsorb to sediment and suspended particles. epa.gov In one study of a freshwater lake treated with chlordane, water concentrations declined rapidly, with residues moving quickly to the bottom sediment where they persisted. who.int

Table 2: Estimated Volatilization Half-Life of Chlordane from Various Water Bodies

| Water Body Type | Estimated Half-Life | Source |

|---|---|---|

| River | 3.6 - 5.2 days | epa.gov |

| Pond | <10 days | nih.gov |

| Lake | <10 days | nih.gov |

| Pond (representative) | 18 - 26 days | epa.gov |

| Lake (representative) | 14.4 - 20.6 days | epa.gov |

Environmental Transformation and Degradation Pathways of Chlordane

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes. For chlordane (B41520), these include photolysis, oxidation, and hydrolysis.

Photolysis, or degradation by light, is a significant pathway for the breakdown of chlordane in the atmosphere. nih.gov When airborne, chlordane is subject to photochemical degradation, with the trans-chlordane (B41516) isomer degrading more readily than the cis-chlordane (B41515) isomer. nih.govcdc.gov This differential degradation is evidenced by the change in the trans:cis ratio of chlordane during long-range atmospheric transport. nih.gov The primary photoproduct of cis-chlordane often involves a cage-like configuration resulting from internal bond formation. cdc.gov These photoreactions can also occur on surfaces such as leaves. nih.gov

In aquatic environments, direct photolysis of chlordane is not considered a significant degradation pathway. epa.gov However, sensitized photolysis, where other molecules in the water absorb light and transfer the energy to chlordane, may play a role. epa.gov Studies have shown that photolysis of chlordane in a dioxane-water solvent using 254 nm UV light leads to photoreduction at the vinylic group. nih.gov The cis-isomer is more susceptible to this photolytic degradation than the trans-isomer. nih.gov

In the atmosphere, chlordane is expected to exist predominantly in the vapor phase. epa.gov Its degradation is significantly influenced by reactions with photochemically produced hydroxyl radicals (•OH). epa.gov The estimated half-life for the vapor-phase reaction of chlordane with hydroxyl radicals is approximately 6.2 hours, suggesting this is a dominant chemical removal process in the atmosphere. epa.gov Despite this relatively rapid atmospheric degradation, the detection of chlordane in remote locations indicates that long-range transport occurs, potentially because a significant portion of airborne chlordane is sorbed to particulate matter, which may protect it from transformation. epa.gov

While chlordane is generally resistant to oxidation in soil and water, oxidative processes are central to its metabolic breakdown in organisms. orst.edu

Chlordane is notably stable against hydrolysis in aqueous environments under typical environmental pH conditions. epa.govherts.ac.uk Studies have shown that both chlordane isomers are stable in water for extended periods. nih.gov However, under alkaline conditions, it can be decomposed with the loss of chlorine. nih.gov

Biotic Transformation Mechanisms in Environmental Organisms

Biotic transformation, or biodegradation, involves the breakdown of chlordane by living organisms, primarily microorganisms and metabolic processes within larger organisms.

Chlordane is very persistent in soil, with a mean half-life that can extend to several years. epa.gov However, various microorganisms are capable of degrading it. conicet.gov.ar Aerobic biodegradation by indigenous soil bacteria, such as strains of Streptomyces, has been documented. conicet.gov.ar In laboratory studies, Streptomyces sp. A5 was able to significantly degrade γ-chlordane in both liquid culture and soil. conicet.gov.arresearchgate.net The degradation process involved microbial dechlorination activity, suggesting the use of chlordane as a carbon source. conicet.gov.ar

Another actinomycete, Nocardiopsis sp., has been shown to metabolize both cis- and trans-chlordane into several products, including dichlorochlordene, oxychlordane (B150180), heptachlor (B41519), heptachlor endo-epoxide, and chlordene (B1668713) chlorohydrin. researchgate.net

In sediment, the biodegradation of chlordane can be very slow. epa.gov Some studies have found a lack of enantioselective biodegradation in certain sediments, meaning that the different chiral forms of the chlordane isomers are not degraded at different rates. nih.govresearchgate.net This is in contrast to soils, where enantioselective degradation is more commonly observed. nih.gov

| Microorganism | Environment | Key Findings | Metabolites Identified |

|---|---|---|---|

| Streptomyces sp. | Soil | Demonstrated high rates of γ-chlordane removal in liquid medium and significant reduction in soil. conicet.gov.arresearchgate.net | Chloride ions (indicating dechlorination). conicet.gov.ar |

| Nocardiopsis sp. | Soil | Metabolized both cis- and trans-chlordane. researchgate.net | Dichlorochlordene, oxychlordane, heptachlor, heptachlor endo-epoxide, chlordene chlorohydrin, 3-hydroxy-trans-chlordane. researchgate.net |

In animals, chlordane is metabolized primarily through oxidative pathways, largely involving the hepatic microsomal cytochrome P-450 enzyme system. nih.govnih.gov This metabolism leads to the formation of various breakdown products. One of the most significant and persistent metabolites is oxychlordane, which is formed via epoxidation and is more toxic and bioaccumulative than the parent compounds. nih.govepa.govresearchgate.net

Other metabolic pathways include the hydrolytic removal of a chlorine atom to form chlordene chlorohydrin, which can be further metabolized to dihydroxy- and trihydroxy- derivatives. nih.gov In rats, two primary biotransformation pathways have been identified, producing metabolites such as trans-chlordane, 1,2-dichlorochlordene, oxychlordane, 1-hydroxy-2-chlorochlordene, and 1,2-trans-dihydroxydihydrochlordene. orst.edu Epoxide hydrolase is a key enzyme in the further degradation of oxychlordane. nih.gov

Chlordane and its lipophilic metabolites, particularly oxychlordane and heptachlor epoxide, bioaccumulate in the fatty tissues of organisms. cdc.govwikipedia.org This leads to biomagnification, where the concentration of these compounds increases at higher trophic levels in the food chain. cdc.gov For instance, studies in the Arctic marine food chain have shown that while chlordane isomers decrease in higher trophic levels, the metabolite oxychlordane is present in top predators like polar bears. cdc.gov

| Metabolite | Formation Pathway | Significance |

|---|---|---|

| Oxychlordane | Oxidation/Epoxidation | Highly persistent, bioaccumulative, and often the predominant residue in tissues. nih.govepa.gov More toxic than parent chlordane. researchgate.net |

| Heptachlor Epoxide | Metabolism of heptachlor (a component of technical chlordane) | Persistent and bioaccumulative. nih.gov |

| Chlordene Chlorohydrin | Hydrolytic dechlorination | An intermediate that can undergo further metabolism. nih.gov |

| 1,2-Dichlorochlordene | Metabolic transformation | Identified as a metabolite in rats. orst.edu |

| trans-Nonachlor | Component of technical chlordane | Metabolized to oxychlordane; bioaccumulative. epa.gov |

Metabolic Pathways in Non-Human Biota

Formation of Oxychlordane and Other Metabolites in Animals

In animal systems, chlordane undergoes extensive metabolism, primarily through oxidative enzyme reactions. nih.gov The most significant and persistent metabolite formed is oxychlordane, an epoxide that readily bioaccumulates in fatty tissues. epa.govcdc.govwikipedia.orgepa.gov The formation of oxychlordane is a key feature of chlordane's biotransformation and is considered a major contributor to its long-term toxicity. epa.gov

The metabolic process in mammals, particularly studied in rats, involves several proposed pathways. nih.gov A primary route begins with the hydroxylation of the chlordane molecule to form 3-hydroxychlordane. This intermediate is then dehydrated, leading to the formation of 1,2-dichlorochlordene, which serves as a direct precursor to oxychlordane. nih.govnih.gov Another significant pathway involves the dehydrochlorination of chlordane to form heptachlor, which is subsequently metabolized to heptachlor epoxide, another persistent and toxic metabolite. mdpi.com

Beyond oxychlordane and heptachlor epoxide, a range of other metabolites have been identified in animal studies. Research in rats has identified numerous breakdown products resulting from chlordane exposure. orst.edu

Key Metabolites of Chlordane Identified in Rats

| Metabolite | Precursor(s) / Pathway |

|---|---|

| Oxychlordane | cis- and trans-Chlordane (via 1,2-dichlorochlordene) nih.gov |

| Heptachlor Epoxide | Heptachlor (via dehydrochlorination of chlordane) mdpi.com |

| 1,2-dichlorochlordene | cis- and trans-Chlordane (via hydroxylation and dehydration) nih.gov |

| trans-Chlordane | Can be a metabolite of cis-chlordane orst.edu |

| 1-hydroxy-2-chlorochlordene | Further oxidation product orst.edu |

| Chlordene Chlorohydrin | Hydroxylation product epa.gov |

| 1,2-trans-dihydroxydihydrochlordene | Dihydroxylated derivative orst.edu |

These metabolic transformations are primarily carried out by cytochrome P450 (CYP) enzymes located in the liver. epa.govnih.gov The resulting metabolites, particularly the epoxides oxychlordane and heptachlor epoxide, are highly lipophilic and are redistributed from the liver and kidneys to adipose tissue, where they can persist for long periods. cdc.govorst.edu

Isomer-Specific Biotransformation

The biotransformation of chlordane is significantly influenced by the specific spatial arrangement of its chlorine atoms, a property known as stereoisomerism. Technical chlordane is a mixture of many related compounds, with cis-chlordane and trans-chlordane being two of the most abundant isomers. nih.govresearchgate.net Research has shown that these isomers are metabolized and eliminated at different rates.

In studies with rats, the cis-isomer was found to be eliminated more quickly than the trans-isomer. cdc.gov However, other research focusing on mammalian metabolism suggests a preference for the biotransformation of the trans-isomer, which leads to the formation of oxychlordane and heptachlor epoxide. mdpi.com

In vitro studies using rat liver microsomes provide more specific details on these differences. These experiments demonstrated that trans-chlordane was transformed more rapidly than cis-chlordane by all microsomal preparations tested. nih.gov This resulted in a greater formation of the metabolites oxychlordane and 1,2-dichlorochlordene from the trans-isomer compared to the cis-isomer. nih.gov

Comparative Metabolite Formation from Chlordane Isomers in Rat Liver Microsomes

| Parent Isomer | Relative Rate of Metabolism | Key Metabolites Formed |

|---|---|---|

| trans-Chlordane | Faster | Oxychlordane, 1,2-dichlorochlordene nih.gov |

| cis-Chlordane | Slower | Oxychlordane, 1,2-dichlorochlordene (formed in lesser amounts than from trans-chlordane) nih.gov |

While both isomers can lead to the same qualitative metabolites, the quantitative differences in their transformation rates are a critical aspect of chlordane's environmental fate and toxicology. nih.govacs.org

Enantioselective Metabolism in Biological Systems

Chlordane isomers such as cis- and trans-chlordane are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers, designated as (+) and (-). Biological systems, including enzymes, are also chiral and can interact differently with each enantiomer of a compound. This leads to enantioselective metabolism, where one enantiomer is metabolized or transported preferentially over the other.

This phenomenon has been clearly demonstrated for chlordane in rat liver microsomes. nih.govnih.gov Studies have shown that both cis- and trans-chlordane are metabolized enantioselectively to oxychlordane and 1,2-dichlorochlordene. nih.govnih.gov The extent and direction of this selectivity are dependent on which cytochrome P450 (P450) enzyme isoforms are active, which can be influenced by exposure to other chemicals. nih.govnih.gov For instance, the induction of CYP2B enzymes in rats led to a notable enrichment of specific enantiomers of the parent compounds and their metabolites. nih.gov

Enantioselectivity is not limited to animal metabolism. Studies on plant uptake have revealed that enantioselective processes are also at play in the translocation of chlordane from soil into and throughout plant tissues. nih.govnih.gov The xylem sap of different plant cultivars has been found to have consistent, yet distinct, enantioselective profiles for certain chlordane components, indicating that these processes are genera-specific. nih.govacs.orgnih.gov This suggests that specific biological mechanisms within the plants preferentially transport or sequester one enantiomer over the other.

Plant Uptake and Translocation Studies

Despite its hydrophobicity and tendency to bind strongly to soil, chlordane can be taken up by plants and translocated from the roots to aerial tissues. nih.govnih.gov This soil-to-plant pathway is a significant route of entry for chlordane into terrestrial food chains. nih.gov

Research has shown that the capacity for chlordane uptake and translocation varies significantly among different plant species. nih.govresearchgate.net Plants in the Cucurbitaceae family, such as zucchini and cucumber, have been identified as being particularly efficient at absorbing and transporting weathered chlordane residues from the soil. researchgate.netoup.com

A field study involving zucchini (Cucurbita pepo L.) grown in soil with varying levels of chlordane contamination demonstrated a clear dose-dependent relationship. As the concentration of chlordane in the soil increased, the concentration detected in the plant roots also increased significantly. nih.govoup.com

Chlordane Concentration in Zucchini Roots vs. Soil

| Soil Contamination Level | Average Soil Chlordane (ng/g) | Average Root Chlordane (ng/g) |

|---|---|---|

| Clean | <5 | 370 |

| Low | 370 | 8,130 |

| Medium | 1,951 | 21,800 |

| High | 4,572 | 29,400 |

Data sourced from Mattina, M. I. et al. (2004). nih.govoup.com

Further studies have provided direct evidence of translocation by detecting chlordane components within the xylem sap of plants, which is responsible for transporting water and nutrients from the roots to the rest of the plant. nih.govnih.gov The presence of these hydrophobic compounds in the aqueous environment of the xylem confirms their mobility within the plant. nih.gov A comprehensive study of 12 different food crops confirmed that chlordane is not confined to the roots but is translocated to aerial tissues, with accumulation patterns depending on the specific plant's physiology. nih.gov Crops were categorized based on their uptake ability, with zucchini, spinach, lettuce, and carrots identified as notable "uptakers." nih.govresearchgate.net

Ecotoxicological Investigations of Chlordane in Non Human Biota

Bioaccumulation and Biomagnification in Aquatic Ecosystems

In aquatic environments, chlordane's low water solubility and high affinity for lipids lead to its significant bioaccumulation in a variety of organisms.

Chlordane (B41520) is readily absorbed by aquatic organisms from the surrounding water and contaminated sediments. Studies have shown substantial accumulation in invertebrates such as cladocerans and amphipods. epa.gov Various bivalve and gastropod species also accumulate chlordane, with patterns of accumulation differing based on whether the organism acquires the compound predominantly from the sediment or from both sediment and water. oup.com For instance, surface-dwelling or feeding species can initially attain chlordane levels up to three times higher than suspension feeders. oup.com

Fish also exhibit significant bioaccumulation of chlordane. A pesticide monitoring program found that approximately 21.8% of fish sampled from the Great Lakes and major U.S. river basins contained detectable residues of chlordane, with whole-body contents reaching up to 7.3 ppm. epa.gov The Gulf Coast fish showed the highest incidence of chlordane contamination at 45.8%. epa.gov Bioconcentration factors (BCFs) for chlordane in fish are generally high, often exceeding 3,200, indicating a strong potential for accumulation from the water. epa.gov

Chlordane residues have been widely detected in both freshwater and marine biota. In freshwater systems, largemouth bass held in a contaminated stream accumulated chlordane at concentrations from 8 to 43 ppb in less than 120 days, while clams in the same stream accumulated 2 to 25 ppb. epa.gov

In marine environments, chlordane and its related compounds have been found in a variety of organisms, including invertebrates, fish, mammals, and seabirds. acs.org The compositional pattern of chlordane compounds and their metabolites can vary among different species and trophic levels. nih.gov While one study of marine fish from the West Coast of the United States did not find detectable levels of chlordane, this may have been due to analytical limitations that can obscure chlordane's presence. epa.gov Food chain biomagnification of chlordane is considered to be generally low, with the notable exception of some marine mammals. usgs.gov

Table 2: Chlordane Residue Levels in Aquatic Biota

| Organism | Location/Study | Residue Level | Source |

|---|---|---|---|

| Fish (General) | Great Lakes and major U.S. river basins | Up to 7.3 ppm (whole body) | epa.gov |

| Largemouth Bass | Contaminated Stream | 8 - 43 ppb | epa.gov |

| Clams | Contaminated Stream | 2 - 25 ppb | epa.gov |

Trophic Transfer Dynamics in Aquatic Food Webs

Chlordane's movement through aquatic food webs is characterized by significant bioaccumulation and biomagnification, driven by its high persistence and lipophilicity. researchgate.netwho.int As an organochlorine pesticide, chlordane readily adsorbs to sediment and particulate matter in water and is bioaccumulated by organisms from their environment and diet. researchgate.netepa.gov The dynamics of this trophic transfer can vary based on the specific ecosystem and the feeding habits of the organisms within it. oup.com

Research has demonstrated that chlordane bioconcentrates in a wide array of aquatic organisms. The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the water, is a key indicator of this potential. Studies have recorded high BCF values for chlordane across various species, indicating significant uptake from the surrounding water. For instance, BCFs in marine and freshwater fish species have been observed to be substantial, with values often exceeding 3,200. epa.gov

Bioconcentration Factors (BCFs) for Chlordane in Aquatic Organisms

| Organism/Species Group | Bioconcentration Factor (BCF) | Reference |

|---|---|---|

| Freshwater Fish (Rainbow Trout) | 18,500 | cdc.gov |

| Marine Fish (Sheepshead Minnow) | 6,600 - 16,000 | epa.gov |

| Marine Species (General) | 3,000 - 12,000 | cdc.gov |

| Aquatic Invertebrate (Daphnia magna) | 3,800 | epa.gov |

| Bacteria | 200 - 55,900 | cdc.gov |

| Submerged Vascular Plant (Hydrilla verticillata) | 1,060 | cdc.gov |

The feeding strategy of an organism plays a crucial role in the pattern of chlordane accumulation. In a study of intertidal benthic fauna, surface-dwelling or surface-feeding species like the gastropod Amphibola crenata and the bivalve Tellina liliana accumulated chlordane to levels up to three times higher than the suspension-feeding bivalve Chione stutchburyi. oup.com This suggests that organisms acquiring chlordane from both sediment and the water column are at higher risk of contamination. oup.com The composition of the accumulated chlordane can also show species-specific differences, with a tendency for more highly chlorinated components to accumulate in sediment-feeding organisms. oup.com

Ecological Risk Assessment Frameworks for Chlordane

The ecological risk assessment (ERA) for a persistent, bioaccumulative, and toxic (PBT) compound like chlordane follows a structured framework to evaluate the likelihood of adverse effects on the environment. epa.govrmpcecologia.com In the United States, the Environmental Protection Agency (EPA) has established a multi-phase process for conducting ERAs, which is applicable to substances like chlordane. rmpcecologia.comepa.gov This framework is designed to be flexible while ensuring a consistent and scientifically defensible approach to evaluating environmental risks. rmpcecologia.com

The ERA process generally consists of three main phases: Problem Formulation, Analysis, and Risk Characterization. researchgate.net

Problem Formulation : This initial phase establishes the goals, scope, and focus of the assessment. For chlordane, this involves identifying its sources, environmental pathways, and the ecosystems and organisms (receptors) that are potentially at risk. researchgate.net Given chlordane's properties, key concerns include its persistence in soil and sediment, its potential for long-range transport, and its tendency to bioaccumulate in aquatic food webs. who.intepa.gov Conceptual models are developed to illustrate the relationships between chlordane (the stressor), exposure pathways, and the specific ecological effects (assessment endpoints) to be evaluated, such as reduced fish reproduction or mortality in avian predators. researchgate.net

Analysis Phase : This phase involves a technical evaluation of exposure and ecological effects. researchgate.net

Exposure Characterization : This step quantifies the contact or co-occurrence of ecological receptors with chlordane. It involves measuring or modeling chlordane concentrations in various environmental media like water, sediment, and biota. For example, ambient water quality criteria established by the EPA are used as benchmarks. The criterion to protect freshwater aquatic life is a 24-hour average of 0.0043 µg/L, while for saltwater aquatic life, it is 0.0040 µg/L. epa.gov

Ecological Effects Characterization (Stressor-Response Analysis) : This step evaluates the evidence that exposure to chlordane causes an adverse ecological response. It relies on ecotoxicological data from laboratory and field studies to establish the relationship between the concentration of chlordane and the magnitude of the effect. Data such as the LC50 (the concentration lethal to 50% of a test population) are critical. For instance, the 48- to 96-hour LC50 for chlordane ranges from 0.8 to 115 µg/L for freshwater fish and 0.4 to 63.0 µg/L for freshwater crustaceans.

This framework provides a systematic process for regulators to make informed decisions regarding the management of chlordane contamination in the environment. researchgate.net

Advanced Analytical Methodologies for Chlordane and Its Environmental Metabolites

Principles and Applications of "Chlordane, PESTANAL®, analytical standard"

"Chlordane, PESTANAL®, analytical standard" refers to a high-purity reference material specifically used for the identification and quantification of chlordane (B41520) in analytical testing. sigmaaldrich.comlevanchimica.it Produced under the PESTANAL® product line, these standards are essential tools in environmental science, agricultural research, and food safety testing for the precise detection of pesticide residues. They are characterized by their high quality and reliability, which are fundamental for achieving accurate and defensible analytical results.

Role of PESTANAL® Standards in Method Development and Validation

Analytical standards like Chlordane PESTANAL® are indispensable for the development and validation of scientific measurement methods. quality-pathshala.comresearchgate.net Their primary role is to serve as a calibrant for analytical instrumentation, ensuring that the instrument's response can be accurately correlated to the concentration of chlordane in an unknown sample. gcms.cz

During method development, these standards are used to:

Optimize instrument parameters: Determine the ideal settings for chromatographic separation and detector sensitivity for chlordane and its isomers.

Establish method performance: Assess critical parameters such as linearity, the limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Evaluate recovery: In complex matrices like soil or tissue, the efficiency of the extraction process is determined by spiking a blank sample with a known amount of the PESTANAL® standard and measuring how much is recovered.

For method validation, these standards provide the benchmark against which the method's accuracy and precision are judged. quality-pathshala.com By analyzing a standard with a certified concentration, laboratories can verify that their method produces reliable and accurate results. quality-pathshala.com This validation is a critical requirement for laboratories seeking or maintaining accreditation. gcms.cz

Quality Assurance and Quality Control in Environmental Analysis

The use of high-quality analytical standards is a cornerstone of any robust QA/QC program. In the context of chlordane analysis, a PESTANAL® standard is used in several key QC practices:

Calibration Verification: An initial calibration is performed using the standard, and its continued validity is checked by periodically re-analyzing a known concentration of the standard.

Laboratory Control Samples (LCS): A clean sample matrix (like deionized water) is spiked with the chlordane standard and analyzed alongside actual environmental samples. The recovery of the standard must fall within predefined limits to validate the results of the entire batch.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the standard is added to an actual environmental sample, which is then split and analyzed twice. This process helps to assess the effect of the sample matrix on the analytical method's performance and provides a measure of precision.

Certified Reference Materials (CRMs) are a key element in the validation and verification of these analytical methods and are crucial for the quality assurance programs of individual laboratories. researchgate.net

Certification and Traceability of Analytical Standards (e.g., ISO 17034, ISO/IEC 17025)

The credibility of analytical measurements hinges on the concepts of certification and metrological traceability. Two key international standards govern this area: ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories. tandfonline.comdemarcheiso17025.com

ISO 17034: General requirements for the competence of reference material producers This standard specifies the criteria for the competent and consistent operation of organizations that produce reference materials. aroscientific.comnata.com.au Accreditation to ISO 17034 provides assurance that the producer has followed rigorous procedures for the production, characterization, and certification of the standard. aroscientific.comauxilife.com This includes ensuring the material's homogeneity, stability over time, and the accurate assignment of a property value (e.g., concentration) with a stated measurement uncertainty. tandfonline.comnata.com.au Using a standard from an ISO 17034 accredited producer gives the end-user high confidence in its quality and reliability. aroscientific.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories This is the primary standard for laboratories performing testing and calibration. demarcheiso17025.com A key requirement of ISO/IEC 17025 is establishing metrological traceability, which means that measurement results must be linked to a recognized national or international standard through an unbroken chain of calibrations. rjqualityconsulting.comnih.gov Laboratories achieve this by using high-quality reference materials, such as CRMs from an ISO 17034 accredited producer, to calibrate their instruments. nih.govmasmanagementsystems.com.au This ensures that the laboratory's results are accurate, reliable, and comparable to results from other accredited laboratories worldwide. researchgate.net

| Aspect | ISO 17034 | ISO/IEC 17025 |

|---|---|---|

| Primary Focus | Competence of Reference Material Producers (RMPs) | Competence of Testing and Calibration Laboratories |

| Key Outcome | Ensures the quality, stability, and certified value of a reference material. nata.com.au | Ensures the validity and reliability of a laboratory's test and calibration results. demarcheiso17025.com |

| Role in Traceability | Provides the certified reference material (the "what") with a stated value and uncertainty. aroscientific.com | Uses the reference material to establish the traceability of its own measurements (the "how"). rjqualityconsulting.com |

| Relationship | An RMP accredited to ISO 17034 produces the tools (CRMs) that help a lab meet its ISO/IEC 17025 requirements. europa.eu | A lab accredited to ISO/IEC 17025 relies on materials from ISO 17034 producers to ensure its calibrations are traceable. masmanagementsystems.com.au |

Chromatographic Techniques for Chlordane Analysis

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of organochlorine pesticides like chlordane. libretexts.org This method involves vaporizing a sample extract and passing it through a long, thin capillary column. Different compounds travel through the column at different speeds based on their chemical properties, leading to their separation. libretexts.org The separated compounds then pass through a detector, which generates a signal proportional to the amount of each compound present.

Gas Chromatography with Electron Capture Detection (GC-ECD)

For decades, Gas Chromatography with Electron Capture Detection (GC-ECD) has been a reference method for the analysis of organochlorine pesticides (OCPs) due to its exceptional sensitivity and selectivity for halogenated compounds. nih.govthermofisher.com The ECD contains a radioactive source that emits electrons, creating a stable electrical current. When an electronegative compound like chlordane passes through the detector, it "captures" some of these electrons, causing a measurable drop in the current that is used for quantification. theanalyticalscientist.com

This technique is the basis for standard regulatory methods, such as U.S. EPA Method 8081B, for determining OCPs in extracts from solid and liquid matrices. keikaventures.comepa.gov A key challenge with GC-ECD is that its identification is based solely on retention time (the time it takes for a compound to pass through the column). To mitigate the risk of false positives from co-eluting compounds, analyses are often confirmed on a second, dissimilar GC column. accustandard.com Despite this, matrix interferences can still be an issue in complex environmental samples. nih.gov

| Parameter | Typical Setting |

|---|---|

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Column | DB-5 (or similar 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film thickness thermofisher.com |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 100-120°C, ramped in stages up to ~320°C nih.govthermofisher.comtheanalyticalscientist.com |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300-350 °C unl.edu |

Gas Chromatography-Mass Spectrometry (GC-MS/MSD)

Gas Chromatography-Mass Spectrometry (GC-MS) offers a more definitive identification of chlordane and its metabolites compared to GC-ECD. acs.org After separation by the GC, compounds enter a mass spectrometer, which acts as the detector. Here, molecules are ionized and fragmented, creating a unique mass spectrum that serves as a chemical "fingerprint" for that specific compound. This provides structural information, greatly increasing the confidence in the identification. nih.gov

Tandem Mass Spectrometry (GC-MS/MS) further enhances this capability. nih.gov This technique involves two stages of mass analysis. The first mass spectrometer selects the specific molecular ion for chlordane, and the second analyzes the fragment ions produced after induced fragmentation. This process is highly selective and significantly reduces background noise and matrix interferences, which is particularly advantageous for analyzing trace amounts of chlordane in complex environmental or biological samples. researchgate.netepa.gov While GC-ECD may offer higher sensitivity for some chlorinated compounds, GC-MS/MS provides superior specificity and is considered a more robust confirmatory technique. nih.govresearchgate.net

| Feature | GC-ECD | GC-MS/MS |

|---|---|---|

| Principle of Detection | Electron capture by electronegative compounds. theanalyticalscientist.com | Separation of ions based on their mass-to-charge ratio. nih.gov |

| Selectivity | Selective for halogenated/electronegative compounds. thermofisher.com | Highly selective based on molecular mass and fragmentation patterns. epa.gov |

| Identification Basis | Retention time only; requires confirmation. accustandard.com | Retention time and unique mass spectrum ("fingerprint"). usda.gov |

| Sensitivity | Extremely high for many organochlorine pesticides. nih.gov | Very high, with superior signal-to-noise in complex matrices. nih.gov |

| Matrix Interference | Can be susceptible to false positives from co-eluting compounds. nih.govoup.com | Significantly reduced due to the high selectivity of tandem MS. researchgate.netepa.gov |

| Primary Use | Screening and routine quantification (e.g., EPA 8081). | Confirmation and quantification in complex matrices. usda.gov |

Gel Permeation Chromatography for Sample Clean-up

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a crucial non-destructive clean-up technique employed in the analysis of chlordane, particularly for complex, high-lipid-content samples like biota. who.intnih.govmdpi.com The primary function of GPC is to separate the target chlordane compounds from high-molecular-weight interferences, such as lipids, fats, and proteins, which can interfere with chromatographic analysis and damage analytical columns.

The principle of GPC involves passing the sample extract through a column packed with a porous gel. Larger molecules, such as lipids, cannot enter the pores and are therefore eluted quickly. Smaller molecules, like chlordane and its metabolites, penetrate the pores to varying degrees and have a longer path to travel, thus eluting later. This process effectively isolates the pesticides from the bulk of the matrix co-extractives.

For persistent organic pollutants (POPs) like chlordane, dichloromethane (B109758) is a common eluent used in GPC systems. The resulting cleaned-up extract can then be concentrated and further processed if necessary before instrumental analysis. GPC is particularly valuable for the analysis of fatty samples such as fish tissue and human adipose tissue, where lipid content can be substantial. who.intnih.gov While GPC is highly effective at removing lipids, for some samples with very complex matrices or when ultra-low detection limits are required, additional clean-up steps using materials like silica (B1680970) gel or Florisil may be necessary. helcom.fi

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The selection of an appropriate sample preparation and extraction technique is critical and depends heavily on the specific environmental matrix being analyzed. The goal is to efficiently transfer the chlordane residues from the sample matrix into a solvent, while minimizing the co-extraction of interfering substances.

Extraction from Soil and Sediment Samples

Soil and sediment are significant sinks for persistent and hydrophobic compounds like chlordane. nih.gov Various techniques have been developed to extract these compounds from solid matrices, with methods chosen based on factors like soil type, organic matter content, and the desired efficiency.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE has become a popular technique due to its high extraction efficiency, reduced solvent consumption, and shorter extraction times compared to traditional methods. researchgate.netnih.govmdpi.com This method uses elevated temperatures and pressures to enhance the extraction process. scribd.com For organochlorine pesticides in soil, a common approach involves using a mixture of acetone (B3395972) and n-heptane (1:1, v/v) at a temperature of 100°C. nih.gov Some PLE methods incorporate a clean-up step directly within the extraction cell by layering sorbents like Florisil, a process known as selective PLE (SPLE), which simultaneously extracts and cleans the sample. nih.gov

Soxhlet Extraction: This is a classic and exhaustive extraction method used for solid samples. It involves continuously washing the sample with a distilled solvent. For chlordane in soil and sediment, Soxhlet extraction is often performed with dichloromethane. wrc.org.za While effective, it is time-consuming and requires large volumes of solvent. googleapis.com

Superheated Water Extraction (SWE): This is a "green" extraction technique that uses water at elevated temperatures (between 100°C and 374°C) and pressures as the extraction solvent. researchgate.net For chlordane, an optimal extraction temperature from sand has been found to be 120°C with a static extraction time of 10 minutes. researchgate.net

Solvent Mixtures: The choice of solvent is critical. For air-dried soils, adding about 20% water prior to extraction with solvent mixtures like hexane-acetone or hexane-2-propanol has been shown to significantly improve recovery rates. oup.com The water helps to swell the clay lattice, allowing the solvent better access to the sorbed pesticide residues.

| Extraction Method | Matrix | Solvents | Temperature (°C) | Time | Typical Recovery (%) | Reference |

| Pressurized Liquid Extraction (PLE) | Soil | Acetone/n-heptane (1:1) | 100 | 3 x 10 min | 80-90 | nih.gov |

| Superheated Water Extraction (SWE) | Sand | Water | 120 | 10 min | 96-101 | researchgate.net |

| Soxhlet Extraction | Sediment | Dichloromethane | - | 10 h | 88-110 | wrc.org.za |

| Solvent Extraction with Water | Clay Loam | Hexane-acetone | Ambient | - | >90 | oup.com |

Extraction from Water Samples

Analyzing chlordane in water requires extraction and concentration steps due to its very low solubility and the typically low environmental concentrations. who.intwaterquality.gov.au

Liquid-Liquid Extraction (LLE): This is a traditional and widely used method for extracting organochlorine pesticides from water. wrc.org.zachromatographyonline.com It involves partitioning the analytes between the aqueous sample and a water-immiscible organic solvent. Solvents such as pentane (B18724) or dichloromethane are commonly used. who.intwrc.org.za While effective, LLE can be labor-intensive and requires large volumes of high-purity organic solvents, which can be costly and generate significant waste. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting chlordane from water samples due to its efficiency, lower solvent consumption, and potential for automation. googleapis.comchromatographyonline.com The process involves passing the water sample through a cartridge containing a solid sorbent, typically C18 (octadecylsilane), which retains the organic analytes. chromatographyonline.com After the sample is loaded, the cartridge is dried, and the trapped analytes are eluted with a small volume of an organic solvent like methylene (B1212753) chloride or ethyl acetate. chromatographyonline.comtechnologynetworks.com This automated method allows for rapid, reproducible extractions that produce consistent results. chromatographyonline.com

Extraction from Biota Samples

The analysis of chlordane in biological tissues, such as fish, is complicated by the high lipid content, which can interfere significantly with the analysis. nih.govusgs.gov Therefore, sample preparation for biota is a multi-step process involving extraction followed by rigorous clean-up.

The extraction is typically performed using a solvent system capable of penetrating the wet tissue and efficiently extracting the lipophilic chlordane compounds. A common solvent mixture is 1:1 acetone and dichloromethane. googleapis.com After extraction, the removal of lipids is essential. As discussed previously, Gel Permeation Chromatography (GPC) is a highly effective method for this purpose. who.intnih.gov Other techniques like saponification (treatment with a strong base to hydrolyze fats) can also be used, but GPC is often preferred as it is a non-destructive technique. mdpi.com Following lipid removal, further clean-up on sorbents like Florisil or silica may be employed to remove other co-extractives before analysis by gas chromatography. nih.gov

Quantification and Isomer-Specific Analysis

Following extraction and clean-up, the sample extract is analyzed to identify and quantify the specific components of chlordane. The method of choice for the qualitative and quantitative estimation of chlordane isomers and related compounds is gas chromatography (GC). who.intnih.gov

Quantification of Technical Chlordane Components (e.g., alpha-, gamma-, cis-, trans-chlordane (B41516), nonachlor, heptachlor (B41519), oxychlordane)

Technical chlordane is a complex mixture, and its composition can vary. oup.comoup.com Environmental degradation and metabolism can further alter the relative proportions of its components. nih.gov Therefore, isomer-specific quantification is crucial for accurate environmental assessment.

Gas chromatography, typically with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is used for this purpose. who.intnih.gov GC-ECD is highly sensitive to halogenated compounds like chlordane, while GC-MS provides more definitive identification based on the mass-to-charge ratio of the compound fragments. who.int High-resolution capillary GC columns are necessary to separate the numerous components of the technical mixture. oup.com

The quantification is performed by comparing the peak areas or heights from the sample chromatogram to those of a certified analytical standard, such as Chlordane, PESTANAL®. The major components typically quantified include cis-chlordane (B41515), trans-chlordane, trans-nonachlor, heptachlor, and the primary metabolite, oxychlordane (B150180). who.intepa.gov The relative composition of technical chlordane has been reported by various sources, highlighting the importance of using well-characterized standards for accurate quantification.

| Component | Alternate Name | Typical Composition (%) - Source 1 | Typical Composition (%) - Source 2 | Reference |

| cis-Chlordane | α-Chlordane | 19 | 15 | who.intepa.gov |

| trans-Chlordane | γ-Chlordane | 24 | 15 | who.intepa.gov |

| trans-Nonachlor | 7 | 15 | who.intepa.gov | |

| Heptachlor | 10 | 3.8 | who.intepa.gov | |

| Chlordene (B1668713) Isomers | 21.5 | - | who.int | |

| Oxychlordane | Metabolite | Metabolite | nih.gov | |

| Other Compounds | 18.5 | 51.2 | who.intepa.gov |

Global and Regional Environmental Monitoring of Chlordane Residues

Spatial Distribution Patterns in Soil and Sediment

The distribution of chlordane (B41520) in terrestrial and aquatic sediments is not uniform, reflecting historical application patterns and the physicochemical properties of the compound that influence its environmental fate and transport.

Legacy Contamination in Former Application Areas

Significant chlordane residues are frequently detected in soils of areas where it was once heavily applied, such as agricultural lands and residential areas for termite control. orst.edu Studies have shown that chlordane can persist in soil for over 20 years. epa.gov

In the United States, where chlordane was extensively used for termite treatment in millions of homes until its ban in 1988, residential soils remain a significant reservoir of this contaminant. ca.govresearchgate.net A study of soils around 30 homes previously treated with chlordane found mean residue levels ranging from 22 to 2,540 parts per million (ppm). epa.gov Similarly, investigations at former military housing sites, such as McGuire Air Force Base in New Jersey and Davis-Monthan Air Force Base in Arizona, have been conducted to assess residual chlordane in the soil from past termite control activities. cdc.gov

The persistence of chlordane in these localized areas is a long-term source of potential exposure and environmental contamination. Research indicates that aged chlordane in soil is not likely to easily desorb and migrate, however, it can be taken up by plants. cdc.gov

Table 1: Chlordane Concentrations in Soil from Former Application Areas

| Location Type | Location Details | Concentration Range | Reference |

|---|---|---|---|

| Residential | Soils around 30 U.S. homes | 22 - 2,540 ppm | epa.gov |

| Military Housing | McGuire AFB, NJ & Davis-Monthan AFB, AZ | Not specified in abstract, assessment required | cdc.gov |

| Hazardous Waste Sites | 176 of 1,350 NPL sites in the U.S. | Up to 344 ppm | nih.gov |

Urban vs. Rural Environmental Concentrations

Monitoring studies have consistently shown a disparity in chlordane concentrations between urban and rural soils. Generally, urban and suburban areas exhibit higher levels of chlordane due to its historical use for termite control in residential settings. epa.gov In contrast, rural and agricultural soils, while also contaminated from past agricultural applications, often show lower concentrations. epa.gov

A study conducted in the 1980s in Missouri found that chlordane levels in the sediment of urban streams were approximately two orders of magnitude higher than in streams in predominantly agricultural areas. epa.gov This highlights the significance of urban runoff as a transport mechanism for chlordane from contaminated soils to aquatic environments.

While much of the data on urban versus rural concentrations dates back to the late 1960s and 1970s, these findings established a clear pattern of higher contamination in developed areas. epa.gov More recent, though limited, data confirms the continued presence of chlordane in both environments, with urban areas generally retaining higher residue levels. epa.gov For instance, a study in Cedar Rapids, Iowa, found chlordane concentrations in residential soils ranging from 0 to 7,500 ng/g dry weight, with a mean of 130 ng/g, which is significantly higher than typical background levels.

Table 2: Comparison of Chlordane Concentrations in Urban and Rural Environments

| Environment | Matrix | Location | Concentration Range | Key Finding | Reference |

|---|---|---|---|---|---|

| Urban | Stream Sediment | Missouri, USA | ~100x higher than agricultural areas | Urban development correlated with higher chlordane levels. | epa.gov |

| Urban | Soil | 14 U.S. cities (1970) | 0.01 - 1.27 mg/kg | Generally higher values in urban areas. | |

| Urban | Residential Soil | Cedar Rapids, IA | 0 - 7,500 ng/g | Mean concentration ~1000x background levels. | |

| Rural/Background | Air | General | <0.1 - 1 ng/m³ | Significantly lower than urban air. | epa.gov |

Occurrence and Levels in Aquatic Environments

Due to its persistence and hydrophobicity, chlordane that enters aquatic systems tends to associate with particulate matter and accumulate in sediments, posing a long-term threat to aquatic ecosystems.

Surface Water Contamination Studies

Chlordane is detected in various surface water bodies, including rivers, lakes, and oceans, although typically at very low concentrations, often less than 0.0001 ng/L in ocean and lake water. epa.gov Its presence in surface water is primarily attributed to surface runoff from contaminated lands and atmospheric deposition. acs.org

Studies in the Great Lakes have indicated that the concentration of cis-chlordane (B41515) in water is roughly two to three times that of trans-chlordane (B41516). epa.gov Long-term monitoring in the Great Lakes has shown a decreasing trend in atmospheric concentrations of chlordane, with half-lives ranging from 3.2 to 9.2 years, suggesting that regulatory bans have been effective in reducing new inputs into the environment. cdc.gov However, the legacy contamination in soil and sediment means that chlordane continues to be released into surface waters.

Table 3: Chlordane Concentrations in Surface Water

| Water Body Type | Location | Concentration Range | Reference |

|---|---|---|---|

| Ocean and Lake Water | General | <0.0001 ng/L | epa.gov |

| Great Lakes | North America | cis-chlordane levels 2-3x higher than trans-chlordane | epa.gov |

| Rivers and Lakes | General | Volatilization half-life from a river is 3.6-5.2 days, and from a lake is 14.4-20.6 days | acs.org |

Groundwater Detection and Transport

Chlordane is generally considered to have low mobility in soil, which limits its potential to leach into groundwater. acs.org However, its detection in some groundwater supplies indicates that transport to groundwater can occur under certain conditions. acs.org The EPA's Pesticides in Groundwater database has confirmed chlordane in groundwater in Massachusetts as a result of normal agricultural use and in Idaho from a point source. who.int

Levels of chlordane found in groundwater near National Priorities List (NPL) hazardous waste sites have ranged from 0.02 to 830 parts per billion (ppb). nih.gov The presence of chlordane in groundwater at some golf courses on Cape Cod is thought to be due to macropore flow of particle-bound pesticide or contamination during well construction. epa.gov Despite these detections, widespread contamination of groundwater by chlordane is not a common finding, and it is rarely present in drinking water. usgs.gov

Table 4: Chlordane Detections in Groundwater

| Location Type | Location | Concentration Range | Noted Cause | Reference |

|---|---|---|---|---|

| Agricultural Area | Massachusetts, USA | Not specified | Normal agricultural use | who.int |

| Point Source | Idaho, USA | Not specified | Point source contamination | who.int |

| NPL Hazardous Waste Sites | United States | 0.02 - 830 ppb | Proximity to waste sites | nih.gov |

| Golf Courses | Cape Cod, USA | Not specified | Macropore flow or well contamination | epa.gov |

Sediment Accumulation and Persistence

Sediments are a major sink for chlordane in aquatic environments. Due to its hydrophobic nature, chlordane strongly adsorbs to organic matter and sediment particles. acs.org This leads to concentrations in sediment that are often much higher than in the overlying water column. epa.gov

Studies of sediment cores have demonstrated the persistence of chlordane over time. In some urban lakes and reservoirs, chlordane concentrations peaked later than in agricultural areas, likely due to its continued use for termite control into the 1980s. usda.gov A study on the Cedar and Ortega rivers in Florida found maximum total chlordane concentrations in sediments of 101.8 µg/kg, with some areas exceeding the probable effect level for aquatic life. noaa.gov

The National Oceanic and Atmospheric Administration (NOAA) Mussel Watch Program has monitored chlordane in coastal sediments. A 2020 assessment of the South Atlantic Coast found that while total chlordane concentrations were generally below NOAA sediment quality guidelines, two sites did exceed the Effects Range Median (ERM) threshold, indicating a probable risk to sediment-dwelling organisms. This long-term monitoring highlights the persistence of chlordane in coastal ecosystems and its potential for continued ecological impact.

Table 5: Chlordane Concentrations in Sediments

| Location | Matrix | Concentration Range | Key Finding | Reference |

|---|---|---|---|---|

| Great Lakes Harbors | Sediment | 1.4 - 14 ppb | - | epa.gov |

| Missouri River Tributary | Sediment | 1.5 - 310 ppb | - | epa.gov |

| Cedar and Ortega Rivers, FL | Sediment | Max of 101.8 µg/kg | Some areas exceeded probable effect level. | noaa.gov |

| South Atlantic Coast, USA | Sediment | Two sites exceeded ERM | Indicates probable risk to benthic organisms. |

Atmospheric Concentrations and Deposition

Chlordane, a persistent organochlorine pesticide, is subject to atmospheric processes that dictate its environmental fate and distribution. Despite its ban in many countries, it continues to be detected in the atmosphere due to its long half-life and volatilization from contaminated soils. epa.govepa.gov

Vapor Phase vs. Particle-Adsorbed Chlordane in Air

In the atmosphere, chlordane exists in both the vapor phase and adsorbed to particulate matter. nih.govnih.gov The partitioning between these two phases is influenced by factors such as temperature and the nature of the atmospheric particles.

Research indicates that chlordane predominantly exists in the vapor phase in outdoor air. nih.govcdc.gov However, the fraction adsorbed to particles becomes more significant at lower temperatures. For instance, air monitoring data has shown that at 20°C, approximately 0.7% of chlordane is bound to particulate matter, whereas at 0°C, this figure increases to 11%. nih.govcdc.gov At an average temperature of 28°C, one Arctic air monitoring study found that about 45% of chlordane was particle-bound. nih.govcdc.gov While the particle-adsorbed fraction may be minor under many conditions, it plays a crucial role in the atmospheric deposition of chlordane. nih.govcdc.gov Studies have shown that particle-bound chlordane is a significant contributor to wet deposition, with one study in a rural area of Texas finding that 98% of the chlordane scavenged by rain was particle-bound. nih.govcdc.gov

The following table summarizes the distribution of chlordane between the vapor and particle-adsorbed phases at different temperatures.

| Temperature (°C) | Particle-Adsorbed Chlordane (%) | Vapor Phase Chlordane (%) |

| 28 | ~45 | ~55 |

| 20 | 0.7 | 99.3 |

| 0 | 11 | 89 |

Long-Range Atmospheric Transport to Remote Regions (e.g., Arctic)

The detection of chlordane in remote regions such as the Pacific and Atlantic Oceans, and notably the Arctic, provides clear evidence of its capacity for long-range atmospheric transport. epa.gov This transport is facilitated by its semi-volatile nature, which allows it to undergo cycles of volatilization and deposition, a process often referred to as the "grasshopper effect."

It has been estimated that a significant amount of chlordane, approximately 3,300 kg, was deposited annually in the Arctic regions (from 60° N latitude to the pole). nih.govcdc.gov The presence of chlordane in the Arctic is a result of atmospheric transport from lower latitudes where it was historically used. muni.czresearchgate.net Once in the cold Arctic environment, chlordane's volatility decreases, leading to its deposition and accumulation in various environmental compartments, including snow, water, and biota. researchgate.net The process of "cold condensation" in the mid-troposphere is thought to play a significant role in the efficient transport and deposition of semi-volatile organic compounds like chlordane to polar regions. core.ac.uk

Residue Monitoring in Environmental Biota

The persistence and bioaccumulative nature of chlordane have led to its widespread presence in various organisms, necessitating monitoring programs to assess the extent of contamination in both terrestrial and aquatic ecosystems.

Surveillance Programs for Terrestrial Organisms

Studies have documented the presence of chlordane and its metabolites in a range of terrestrial organisms, including earthworms, birds, and mammals. researchgate.netusgs.gov For instance, chlordane has been found to affect the weight and reproductive success of earthworms. researchgate.net In birds, chlordane has been linked to reproductive failure. researchgate.net While chlordane does not appear to be extensively concentrated in the higher members of some terrestrial food chains, its presence is still a concern. epa.gov

Monitoring in Aquatic Species

Monitoring of chlordane residues in aquatic species is critical due to its high toxicity to aquatic organisms and its potential for bioaccumulation and biomagnification in aquatic food webs. nih.gov Chlordane has been detected in a wide array of aquatic life, including plankton, shellfish, fish, and marine mammals. epa.govacs.org

National and regional monitoring programs have been implemented to track chlordane levels in aquatic environments. For example, the National Status and Trends Program in the United States monitors toxic chemical contamination in bottom-feeding fish, mussels, and oysters. noaa.gov Data from such programs have shown that chlordane is a ubiquitous contaminant in freshwater and marine ecosystems. cdc.gov

Bioconcentration factors for chlordane in aquatic species have been found to be significant, with values reported to be between 3,000 and 12,000 in marine species and as high as 18,500 in freshwater species like rainbow trout. cdc.gov This high potential for bioconcentration underscores the importance of ongoing monitoring in aquatic organisms to assess the health of these ecosystems.

The following table presents a summary of chlordane concentrations found in various aquatic organisms from different locations.

| Species | Location | Chlordane Concentration |

| Fish (Various) | United States (1980-1981) | Widespread detection |

| Bluefish (Fillet) | Not Specified | Trimming reduced total chlordane by an average of 29% |

| Fish | Western South-Central US (1978-1987) | Highest concentrations in the US |

| Fish | New England (1978-1987) | Lowest concentrations in the US |

Regulatory Framework and Its Influence on Chlordane Research

Impact of International Conventions (e.g., Stockholm Convention on POPs)

The global approach to managing persistent organic pollutants (POPs) was solidified with the adoption of the Stockholm Convention in 2001, which came into effect in 2004. wikipedia.orgepa.gov This international treaty aims to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. un.orgiisd.org

Chlordane (B41520) was identified as one of the original 12 POPs, often referred to as the "dirty dozen," targeted for elimination of production and use. un.orgsprep.org It is listed in Annex A of the Convention, which designates chemicals for elimination. iisd.orgsprep.org This listing has had a profound impact on chlordane-related research. The Convention's focus on long-range environmental transport, bioaccumulation, and toxicity has spurred significant scientific investigation into these areas.

The international consensus solidified by the Convention has channeled research funding and efforts towards:

Developing and refining analytical techniques to detect chlordane and its metabolites in various environmental matrices, including soil, water, air, and biological tissues. The availability of certified analytical standards, such as Chlordane PESTANAL®, is crucial for ensuring the accuracy and comparability of these studies.

Monitoring chlordane levels in remote regions, such as the Arctic, to understand its global transport pathways.

Investigating its bioaccumulation in food chains and the subsequent risks to wildlife and human populations, particularly indigenous communities with traditional diets. epa.gov

Studying its toxicological effects, including its potential as a human carcinogen and its impact on the nervous, digestive, and immune systems. sprep.orgepa.gov

Table 1: Chlordane in the Stockholm Convention

| Feature | Description |

|---|---|

| Convention Name | Stockholm Convention on Persistent Organic Pollutants |

| Date Adopted | May 22, 2001 |

| Date Effective | May 17, 2004 |

| Chlordane Listing | Annex A: Elimination |

| Classification | Persistent Organic Pollutant (POP) |

| Key Concerns | Persistence, Bioaccumulation, Long-Range Transport, Toxicity |

National and Regional Bans and Their Implications for Environmental Research

Prior to the global Stockholm Convention, several countries and regions had already taken regulatory action against chlordane due to growing concerns about its environmental and health impacts. In the United States, the Environmental Protection Agency (EPA) began restricting chlordane use in 1978 and banned all uses by 1988. hawaii.govoawhealth.comregenesis.com Canada suspended most uses in 1985 and completely phased it out by 1995. cec.org

These national and regional bans were pivotal in shifting the focus of environmental research. As the direct application of chlordane ceased, scientific inquiry turned towards the consequences of its extensive prior use. The implications of these bans for research include:

Legacy Contamination Studies: With chlordane no longer being introduced into the environment, research efforts concentrated on understanding the behavior and fate of the "legacy" contamination. This includes studying its persistence in soil, where it can remain for over 20 years, and its slow volatilization into the air, particularly from homes previously treated for termites. epa.govwikipedia.orgsandiego.edu

Human Exposure Assessment: Research began to focus on non-agricultural exposure routes. Studies investigated indoor air quality in homes treated with chlordane, as inhalation became a primary exposure pathway. epa.govwikipedia.org Research also quantified chlordane levels in human tissues, such as blood and breast milk, to assess body burden. oawhealth.comwikipedia.org

Demand for Analytical Standards: The need to monitor low levels of a banned substance in various environmental and biological samples created a strong demand for high-purity, reliable analytical standards. Products like PESTANAL® provide the necessary reference materials for calibrating analytical instruments and ensuring the quality and consistency of data generated in these monitoring and research programs. gcms.cz